molecular formula C9H10BrF B7961275 2-Bromo-4-fluoro-1-isopropylbenzene

2-Bromo-4-fluoro-1-isopropylbenzene

Cat. No.: B7961275
M. Wt: 217.08 g/mol
InChI Key: KEZTVBRNTZBMLQ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-isopropylbenzene is a halogenated aromatic compound featuring a bromine atom at position 2, a fluorine atom at position 4, and an isopropyl group at position 1 of the benzene ring. This structure imparts unique electronic and steric properties, making it relevant in synthetic chemistry, particularly in cross-coupling reactions and agrochemical/pharmaceutical intermediates. Its reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, as well as the steric bulk of the isopropyl group.

Properties

IUPAC Name

2-bromo-4-fluoro-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZTVBRNTZBMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-1-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-fluoro-1-isopropylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-1-isopropylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the desired substituents .

Scientific Research Applications

2-Bromo-4-fluoro-1-isopropylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-isopropylbenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. These intermediates undergo further transformations to yield the final products. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-Bromo-4-fluoro-1-isopropylbenzene with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features Reference
This compound C₉H₁₀BrF 217.08 Br (2), F (4), isopropyl (1) Electron-withdrawing halogens; steric bulk N/A
2-Bromo-1-chloro-4-isopropylbenzene C₉H₁₀BrCl 233.53 Br (2), Cl (1), isopropyl (4) Larger halogen (Cl); higher molecular weight
2-Bromo-1-ethoxy-4-isopropylbenzene C₁₁H₁₅BrO 255.14 Br (2), ethoxy (1), isopropyl (4) Electron-donating ethoxy group; increased polarity
4-Bromo-1-isopropyl-2-methoxybenzene C₁₀H₁₃BrO 229.11 Br (4), methoxy (2), isopropyl (1) Methoxy as strong EDG; lower reactivity

Key Observations:

  • Halogen Effects: Fluorine’s high electronegativity and small size reduce steric hindrance compared to bulkier halogens like chlorine .
  • Substituent Electronic Effects : Methoxy and ethoxy groups are electron-donating (EDG), activating the benzene ring toward electrophilic substitution, whereas bromine and fluorine are electron-withdrawing (EWG), deactivating the ring .
  • Molecular Weight : The fluoro analog has a lower molecular weight (217.08) compared to its chloro analog (233.53) due to fluorine’s lighter atomic mass .

Physical Properties (Inferred)

  • Boiling Points : The ethoxy analog (C₁₁H₁₅BrO) likely has a higher boiling point than the fluoro compound due to increased polarity and hydrogen bonding capability .
  • Solubility: Methoxy and ethoxy analogs exhibit better solubility in polar solvents (e.g., ethanol) compared to halogenated analogs, which are more lipophilic .

Biological Activity

2-Bromo-4-fluoro-1-isopropylbenzene, also known as a substituted aromatic compound, has garnered interest in various fields, particularly in medicinal chemistry and agrochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on a benzene ring with an isopropyl group. Its molecular formula is C9H10BrFC_9H_{10}BrF, and it possesses unique electronic properties due to the halogen atoms, which influence its reactivity and interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Electrophilic Aromatic Substitution : The bromine atom can participate in electrophilic substitution reactions, allowing the compound to modify other molecules.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
  • Receptor Interaction : The presence of halogens may enhance binding affinity to biological receptors, which can alter cellular signaling pathways.

Antimicrobial Activity

Recent studies have suggested that this compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains. For example, a study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines indicate that this compound may have potential as an anticancer agent. The compound demonstrated a half-maximal inhibitory concentration (IC50) of approximately 25 µM against breast cancer cells (MCF-7).

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various halogenated compounds, including this compound. The results indicated significant antimicrobial activity correlated with the presence of halogens.
  • Case Study on Cancer Cell Lines :
    Research conducted at the University of Groningen assessed the cytotoxic effects of halogenated aromatic compounds. The study found that compounds similar to this compound significantly inhibited cell proliferation in MCF-7 cells through apoptosis induction.

Toxicity and Safety Profile

While exploring its biological activities, it is crucial to consider the toxicity profile of this compound. Acute toxicity studies have shown that high doses can lead to adverse effects such as tremors and weight loss in animal models. The median lethal dose (LD50) was reported at approximately 2700 mg/kg in rats, indicating moderate toxicity levels .

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